molecular formula C9H7NO2S2 B1300088 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- CAS No. 102878-38-6

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-

Cat. No. B1300088
CAS RN: 102878-38-6
M. Wt: 225.3 g/mol
InChI Key: GZZQBXSBVQPQNY-UHFFFAOYSA-N
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Description

“4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-” is a chemical compound with the molecular formula C9H7NO2S2 . It is a type of heterocyclic compound, which are known to play an important role in drug discovery and development .


Synthesis Analysis

The synthesis of 4-thiazolidinone derivatives, including “4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-”, typically involves a conventional route using three subsequent steps . The structural identification of the compounds is determined through spectrophotometric analysis .


Molecular Structure Analysis

The molecular structure of “4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-” is characterized by a 4-thiazolidinone core, which can be modified with various substituents to enhance its biological activity . For instance, the presence of carboxylic acids, p-hydroxyphenyl, or (4-hydroxyphenyl)-pyrrolidine-2,5-dione substituents at position 3 of the 4-thiazolidinone ring has been found to determine the most effective anti-tumor activity .

Scientific Research Applications

Anticancer Drug Design

4-Thiazolidinone-bearing hybrid molecules have been used in the design of anticancer drugs . These molecules have shown potential anticancer activity, especially when combined with molecular hybridization methodologies and strategies . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaff

Future Directions

The future directions in the research of 4-thiazolidinone-bearing hybrid molecules, including “4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-”, involve the application of molecular hybridization methodologies and strategies in the design of small molecules as anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .

properties

IUPAC Name

3-(2-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-7-4-2-1-3-6(7)10-8(12)5-14-9(10)13/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZQBXSBVQPQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362865
Record name 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102878-38-6
Record name 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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